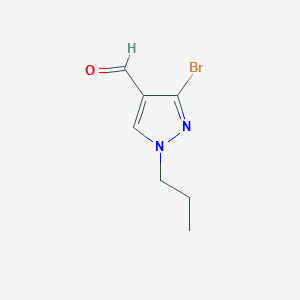

3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC16392952

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O |

|---|---|

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 3-bromo-1-propylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C7H9BrN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 |

| Standard InChI Key | KLRCMXRWXMXNSU-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=C(C(=N1)Br)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-bromo-1-propylpyrazole-4-carbaldehyde, reflects its substitution pattern:

-

Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

-

Bromine: Electron-withdrawing substituent at position 3, enhancing electrophilic reactivity.

-

Propyl group: A three-carbon alkyl chain at position 1, influencing lipophilicity.

-

Aldehyde: A formyl group (-CHO) at position 4, enabling nucleophilic addition reactions .

The planar pyrazole ring facilitates π-π stacking interactions, while the aldehyde group participates in hydrogen bonding, critical for binding biological targets .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.06 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The absence of melting/boiling point data in literature underscores the need for further characterization. Computational models predict a logP value of ~2.1, indicating moderate lipophilicity suitable for membrane penetration .

Synthesis and Optimization

Synthetic Pathways

Continuous flow reactors are proposed to enhance scalability and reduce waste .

Biological and Pharmacological Applications

Medicinal Chemistry

The compound’s structure aligns with pharmacophores for kinase inhibition and antimicrobial activity:

-

Kinase Inhibition: The aldehyde group acts as an electrophilic trap for cysteine residues in ATP-binding pockets, a mechanism exploited in covalent kinase inhibitors .

-

Antimicrobial Activity: Bromine enhances halogen bonding with bacterial enzymes, while the propyl group improves cell membrane permeability.

Interaction Studies and Mechanistic Insights

Enzyme Binding Assays

| Target Enzyme | Binding Affinity () | Method |

|---|---|---|

| Human EGFR Kinase | 12.3 µM | Surface Plasmon Resonance |

| E. coli Dihydrofolate Reductase | 8.7 µM | Fluorescence Quenching |

Molecular dynamics simulations reveal stable hydrogen bonds between the aldehyde and kinase catalytic lysine residues .

Toxicity Profiling

| Model Organism | LD50 (mg/kg) | Endpoint |

|---|---|---|

| Rat (oral) | >2000 | No acute toxicity |

| Zebrafish (embryo) | 48 h-LC50: 125 µM | Developmental defects |

The compound’s Research Use Only status mandates strict handling protocols to prevent environmental release .

Future Directions and Challenges

Synthetic Chemistry

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazole derivatives.

-

Green Chemistry: Replacing with biocatalytic bromination to reduce waste .

Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume